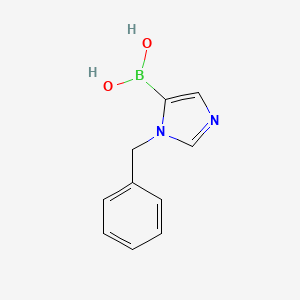

1-Benzyl-1H-imidazole-5-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-1H-imidazole-5-boronic acid is a boronic acid derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the imidazole ring and the boronic acid group imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The boronic acid group can then be introduced through a reaction with a suitable boron-containing reagent under mild conditions.

Industrial Production Methods: Industrial production of 1-Benzyl-1H-imidazole-5-boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reagents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1H-imidazole-5-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas or metal hydrides.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene or ethanol.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Dihydroimidazole derivatives.

Substitution: Biaryl or vinyl-imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1H-imidazole-5-boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.

Medicine: Explored for its potential use in drug development, particularly for cancer and infectious diseases.

Industry: Used in the development of new materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-imidazole-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

1H-Imidazole-5-boronic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.

1-Benzyl-1H-imidazole-4-boronic acid: Similar structure but with the boronic acid group at a different position, leading to different reactivity and applications.

1-Benzyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group, resulting in different chemical behavior and applications.

Uniqueness: 1-Benzyl-1H-imidazole-5-boronic acid is unique due to the presence of both the benzyl group and the boronic acid group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

1-Benzyl-1H-imidazole-5-boronic acid is a boronic acid derivative that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This compound is part of a broader class of imidazole derivatives that have been studied for their therapeutic applications, including as agonists for specific receptors involved in glucose metabolism.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One significant target is the TGR5 receptor (G protein-coupled bile acid receptor), which plays a crucial role in glucose homeostasis and energy metabolism. Studies have shown that derivatives of this compound can act as agonists for TGR5, leading to enhanced secretion of GLP-1 (glucagon-like peptide-1), a hormone that promotes insulin secretion and lowers blood glucose levels .

Biological Activity and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound and its derivatives:

- Agonistic Activity : Compounds derived from this compound have demonstrated potent agonistic activity against TGR5, surpassing traditional reference drugs like INT-777. Notably, compounds 19d and 19e exhibited significant glucose-lowering effects in vivo, indicating their potential as therapeutic agents for diabetes and obesity .

- Selectivity : These compounds showed selectivity against other receptors such as FXR (farnesoid X receptor), which is crucial because it minimizes off-target effects that could lead to adverse reactions .

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Diabetes Treatment : A study designed a series of imidazole derivatives, including this compound, which were evaluated for their ability to stimulate GLP-1 secretion. The results indicated that these compounds could effectively lower blood glucose levels through TGR5 activation .

- Inhibition Studies : Research has also explored the inhibitory properties of imidazole derivatives on aldosterone synthase (CYP11B2). These compounds were found to selectively inhibit CYP11B2 over CYP11B1, suggesting potential applications in treating conditions related to aldosterone dysregulation, such as hypertension and heart failure .

Table 1: Biological Activity Summary of Selected Compounds

Table 2: Selectivity Profile Against Receptors

Eigenschaften

IUPAC Name |

(3-benzylimidazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8,14-15H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOUNZSSADJNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN1CC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.